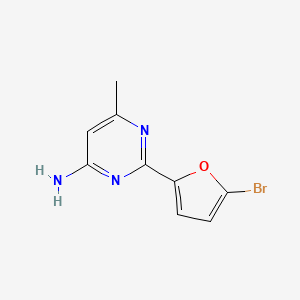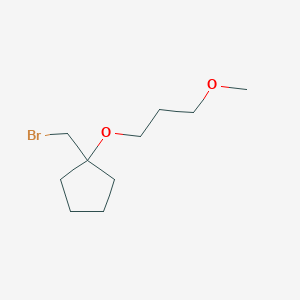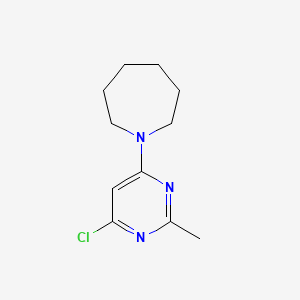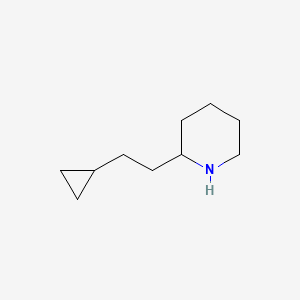
2-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the ethylamine group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially influence its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Asif et al. (2021) explored the synthesis of new derivatives that include the 1,2,4-oxadiazole moiety, which is structurally similar to the compound , and investigated their antibacterial properties. These compounds demonstrated significant antibacterial activity against common pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli, when compared with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Chemical Stability and Boulton–Katritzky Rearrangement
Kayukova et al. (2018) studied the chemical stability of 1,2,4-oxadiazoles under conditions promoting Boulton–Katritzky rearrangement. This rearrangement typically results in pyrazoles, a core structure in the compound of interest. Their findings offer insights into the potential chemical behaviors and applications of such compounds in synthesis and material science (Kayukova, Uzakova, Vologzhanina, Akatan, Shaymardan, & Kabdrakhmanova, 2018).
Catalytic Applications
Obuah et al. (2014) reported on pyrazolylamine nickel(II) complexes, related to the core structure of the compound , which catalyze the oligomerization or polymerization of ethylene. This research demonstrates the potential of such compounds in catalyzing significant chemical reactions, highlighting their relevance in materials science and industrial chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Fungicidal Activity
Chen et al. (2000) synthesized derivatives incorporating the pyrazole moiety for potential use as fungicides. Their research focused on compounds' efficacy against Rhizoctonia solani, a significant pathogen in agriculture, indicating the broader agricultural applications of such chemical structures (Chen, Li, & Han, 2000).
Copolymerization Catalysts
Matiwane, Obuah, and Darkwa (2020) investigated zinc(II) carboxylate complexes derived from pyrazolyl compounds for their efficacy in catalyzing the copolymerization of CO2 and cyclohexene oxide. This work underscores the role of such compounds in developing environmentally friendly polymer production methods (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-14-6-7(5-11-14)9-12-8(3-4-10)15-13-9/h5-6H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORUDMUSGGNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)












